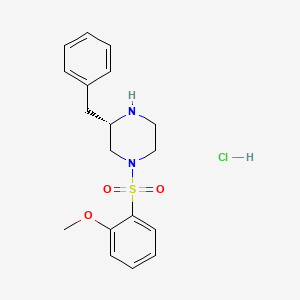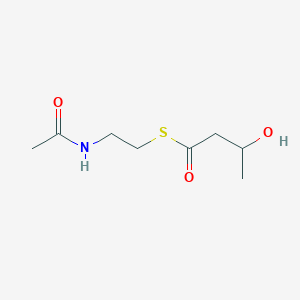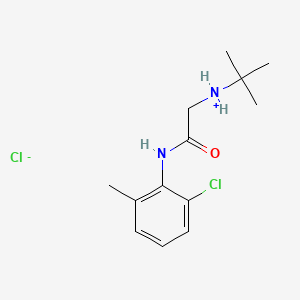
Tamoxifen epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamoxifen epoxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic activation of tamoxifen and is known for its role in the bioactivation process that contributes to the therapeutic and toxicological effects of tamoxifen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tamoxifen epoxide can be synthesized through the epoxidation of tamoxifen. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group into the tamoxifen molecule . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Tamoxifen epoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more reactive intermediates.
Reduction: It can be reduced back to tamoxifen or other metabolites.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Regeneration of tamoxifen.
Substitution: Formation of amino or thio derivatives of tamoxifen.
Applications De Recherche Scientifique
Tamoxifen epoxide has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactivity.
Biology: Investigated for its role in the metabolic pathways of tamoxifen.
Medicine: Studied for its potential therapeutic effects and toxicological implications in cancer treatment.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Tamoxifen epoxide exerts its effects through its interaction with estrogen receptors. It competes with 17β-estradiol at the receptor site, blocking the promotional role of estrogen in breast cancer. Additionally, this compound can bind to DNA after metabolic activation, leading to the formation of DNA adducts and initiating carcinogenesis . This dual mechanism of action contributes to both the therapeutic and toxicological effects of tamoxifen.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy tamoxifen: Another active metabolite of tamoxifen with higher affinity for estrogen receptors.
Endoxifen: A potent metabolite with similar therapeutic effects.
Toremifene: A structurally related compound used in breast cancer treatment
Uniqueness
Tamoxifen epoxide is unique due to its role as an intermediate in the metabolic activation of tamoxifen. Its ability to form DNA adducts and its dual mechanism of action distinguish it from other similar compounds. Additionally, its reactivity and the types of chemical reactions it undergoes make it a valuable compound for research in epoxide chemistry and drug metabolism .
Propriétés
Numéro CAS |
92137-93-4 |
|---|---|
Formule moléculaire |
C26H29NO2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(29-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
Clé InChI |
XGZWRNUNGZJDNL-FTJBHMTQSA-N |
SMILES isomérique |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
SMILES canonique |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)



![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)
![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)



